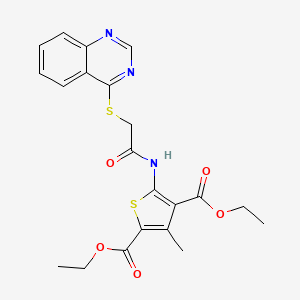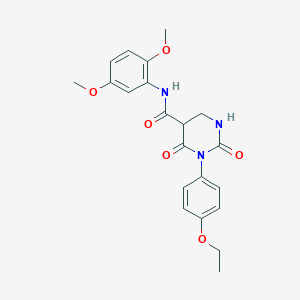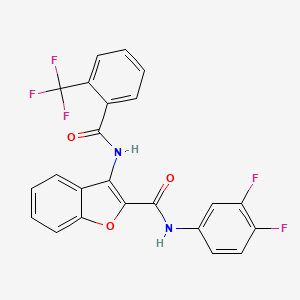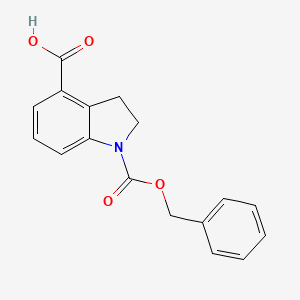
Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone and thiophene are both important heterocyclic compounds. Quinazolinone derivatives have been studied for their diverse biological activities . Thiophene derivatives also show a variety of properties and applications, including in the advancement of organic semiconductors .
Synthesis Analysis
Quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Quinazolinone and thiophene are both heterocyclic compounds. Quinazolinone has a fused two-ring structure, consisting of a benzene ring and a pyrimidine ring . Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Quinazolinone and thiophene derivatives can undergo various chemical reactions. For example, 2-styryl-4(3H)-quinazolinone derivatives can be prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction .科学的研究の応用
Antihistaminic Agents
Research has explored the synthesis of novel quinazolinone derivatives as potential antihistaminic agents. For instance, Alagarsamy and Parthiban (2013) described the design and synthesis of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, showing significant H1-antihistaminic activity in vivo on conscious guinea pigs. These compounds, including OT5, demonstrated protection against histamine-induced bronchospasm with minimal sedation compared to chlorpheniramine maleate, indicating potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Antibacterial and Antifungal Activities
Párkányi and Schmidt (2000) synthesized quinazolinone derivatives with potential biological activity, including antibacterial and antifungal properties. These compounds were synthesized from chlorosubstituted anthranilic acids and characterized by various spectroscopic methods, indicating their potential in developing new antimicrobial agents (Párkányi & Schmidt, 2000).
Antitumor Agents
A study by Ibrahim A. Al-Suwaidan et al. (2013) focused on the design, synthesis, and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents. Compound 15, in particular, showed broad-spectrum antitumor activity and was significantly more active than the known drug 5-FU. Molecular docking studies suggested that these compounds could inhibit tumor growth through interactions with the ATP binding site of EGFR-TK, highlighting their promise as novel antitumor agents (Ibrahim A. Al-Suwaidan et al., 2013).
Anti-Tubercular Agents
Nagaladinne, A. A. Hindustan, and Nayakanti (2020) conducted a study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids as potent anti-tubercular agents. The compounds displayed significant antibacterial activity against Mycobacterium tuberculosis H37RV, suggesting their potential application in treating tuberculosis. Molecular docking studies further supported their mechanism of action, providing a basis for future drug development (Nagaladinne et al., 2020).
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some quinazolinone and thiophene derivatives have been used in medicinal chemistry , the safety and hazards of “Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate” are not available in the sources I found.
特性
IUPAC Name |
diethyl 3-methyl-5-[(2-quinazolin-4-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-4-28-20(26)16-12(3)17(21(27)29-5-2)31-19(16)24-15(25)10-30-18-13-8-6-7-9-14(13)22-11-23-18/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUICQBYWSJSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)acetamido)thiophene-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)



![N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554787.png)


![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)
